4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one
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Overview
Description
4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one is a complex organic compound that features a fluorenyl group, a phenyl group, and a phthalazinone core
Preparation Methods
The synthesis of 4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one typically involves multiple steps. One common method includes the reaction of 9-fluorenylmethanol with phosgene to produce fluorenylmethyloxycarbonyl chloride . This intermediate can then be reacted with a suitable phthalazinone derivative under controlled conditions to yield the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reagents used.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include sodium borohydride for reduction and bromine for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound is used in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one involves its interaction with specific molecular targets. The fluorenyl group can intercalate with DNA, affecting gene expression and protein synthesis. Additionally, the compound can inhibit certain enzymes, disrupting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar compounds to 4-[(9H-Fluoren-9-yl)oxy]-2-phenylphthalazin-1(2H)-one include:
4,4’-(9H-Fluorene-9,9-diyl)bis(2-fluoroaniline): This compound also features a fluorenyl group but differs in its functional groups and overall structure.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: These compounds are used in peptide synthesis and share the fluorenylmethoxycarbonyl group. The uniqueness of this compound lies in its combination of the fluorenyl group with a phthalazinone core, providing distinct chemical and biological properties.
Properties
CAS No. |
188999-14-6 |
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Molecular Formula |
C27H18N2O2 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-(9H-fluoren-9-yloxy)-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C27H18N2O2/c30-27-24-17-9-8-16-23(24)26(28-29(27)18-10-2-1-3-11-18)31-25-21-14-6-4-12-19(21)20-13-5-7-15-22(20)25/h1-17,25H |
InChI Key |
WOQKRIZRERHIQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)OC4C5=CC=CC=C5C6=CC=CC=C46 |
Origin of Product |
United States |
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